molecular formula C11H16BNO5S B1386752 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid CAS No. 957120-81-9

4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid

Cat. No. B1386752
M. Wt: 285.13 g/mol
InChI Key: IVLBTLHEFYQBJN-UHFFFAOYSA-N
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Description

4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid is a chemical compound with the molecular formula C11H16BNO5S . It has a molecular weight of 285.13 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16BNO5S/c1-8(2)7-11(14)13-19(17,18)10-5-3-9(4-6-10)12(15)16/h3-6,8,15-16H,7H2,1-2H3, (H,13,14) . This indicates the connectivity and hydrogen count of the atoms in the molecule, providing a unique representation of its structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, one should rinse the mouth and seek medical attention if feeling unwell .

properties

IUPAC Name

[4-(3-methylbutanoylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5S/c1-8(2)7-11(14)13-19(17,18)10-5-3-9(4-6-10)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLBTLHEFYQBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656898
Record name {4-[(3-Methylbutanoyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid

CAS RN

957120-81-9
Record name {4-[(3-Methylbutanoyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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